N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a cyclopenta[D]pyrimidin ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[D]pyrimidin ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide: shares structural similarities with other compounds containing methoxyphenyl and cyclopenta[D]pyrimidin moieties.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-22-11-5-2-4-10(8-11)17-14(20)9-23-15-12-6-3-7-13(12)18-16(21)19-15/h2,4-5,8H,3,6-7,9H2,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
SEOMUCSGMTYKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 |
Origin of Product |
United States |
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